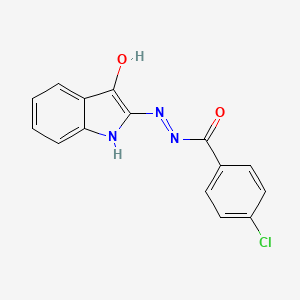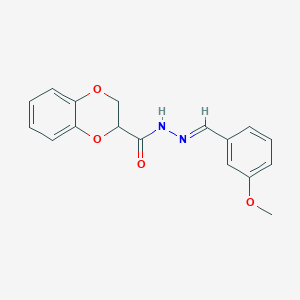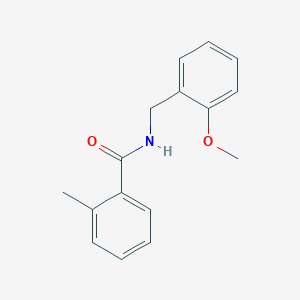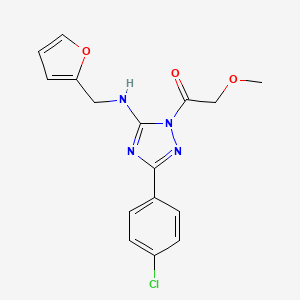
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide, also known as CODBH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of hydrazones, which are compounds that contain a nitrogen-nitrogen double bond and are known for their diverse biological activities. CODBH has been extensively studied for its potential use as a therapeutic agent due to its promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and metabolism. For example, 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic and antidiabetic activities, it has also been found to exhibit antioxidant and anti-inflammatory properties. These effects are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is its ease of synthesis, which makes it readily available for research purposes. In addition, its diverse biological activities make it a promising candidate for the development of new therapeutic agents. However, one limitation of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide. One area of interest is the development of novel derivatives of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide with improved pharmacological properties. In addition, further studies are needed to fully elucidate the mechanism of action of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide and its potential use in the treatment of various diseases. Finally, research on the toxicity and safety of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is needed to determine its suitability for clinical use.
Synthesemethoden
The synthesis of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide involves the condensation reaction between 4-chlorobenzohydrazide and isatin. This reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been studied for its potential use in the treatment of various diseases such as cancer and diabetes. It has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis, which is a form of programmed cell death. In addition, 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been found to inhibit the activity of key enzymes involved in glucose metabolism, making it a potential candidate for the treatment of diabetes.
Eigenschaften
IUPAC Name |
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-10-7-5-9(6-8-10)15(21)19-18-14-13(20)11-3-1-2-4-12(11)17-14/h1-8,17,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHMBMPACNADFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N=NC(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)


![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)



![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)

![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)